CLR457
Description
Overview of PI3K Pathway Architecture and Physiological Functions
The Phosphatidylinositol 3-Kinase (PI3K) family comprises a group of lipid kinases crucial for intracellular signaling and membrane trafficking. These enzymes are broadly categorized into three classes (Class I, Class II, and Class III) based on their structure and substrate specificity, with Class I PI3Ks being the most extensively studied due to their frequent involvement in cancer nih.govmdpi.comaacrjournals.orgresearchgate.netmdpi.commdpi.com.
Class I PI3Ks exist as heterodimeric complexes, typically composed of a catalytic subunit (p110) and a regulatory subunit (p85). The catalytic subunits include four isoforms: p110α, p110β, p110δ, and p110γ aacrjournals.orgmdpi.commdpi.comspandidos-publications.comascopubs.org. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3, or PIP3) mdpi.comnih.govnih.gov. This lipid second messenger, PIP3, then recruits and activates key downstream effectors, notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and the mechanistic target of rapamycin (B549165) (mTOR) nih.govmdpi.commdpi.comspandidos-publications.comnih.govcreativebiomart.netcellsignal.comannualreviews.orgoxfordre.com.
Aberrant PI3K Signaling in Pathological States
Aberrant activation of the PI3K signaling pathway is a common feature across a broad spectrum of human diseases, with a particularly strong association with various types of cancer nih.govmdpi.commdpi.comspandidos-publications.comnih.govannualreviews.orgoxfordre.comnews-medical.netoncotarget.com. The dysregulation of this pathway can arise through several mechanisms:
Gain-of-function mutations : Oncogenic mutations in the genes encoding the catalytic subunit of PI3K (e.g., PIK3CA, which codes for p110α) or in downstream effectors like AKT can lead to constitutive, ligand-independent activation of the pathway aacrjournals.orgspandidos-publications.comascopubs.orgnih.govannualreviews.orgnews-medical.netmdpi.comaacrjournals.orgjci.org.
Loss-of-function mutations or epigenetic inactivation : The tumor suppressor PTEN (phosphatase and tensin homolog deleted on chromosome 10) acts as a crucial negative regulator of the PI3K pathway by dephosphorylating PIP3 back to PI(4,5)P2, thereby inhibiting downstream signaling aacrjournals.orgmdpi.comascopubs.orgnih.govnih.govcellsignal.comannualreviews.orgnews-medical.net. Loss or inactivation of PTEN is frequently observed in cancers, leading to hyperactive PI3K signaling aacrjournals.orgmdpi.comascopubs.orgnih.govcellsignal.comannualreviews.orgnews-medical.net.
Upstream receptor activation : Overactivation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which are upstream activators of PI3K, can also contribute to aberrant pathway signaling nih.govmdpi.comspandidos-publications.comnih.govnih.govaacrjournals.org.
The consequences of aberrant PI3K pathway activation are profound, contributing to uncontrolled cell proliferation, enhanced cell survival, increased angiogenesis, metastasis, and the development of resistance to conventional anti-cancer therapies mdpi.comspandidos-publications.comnih.govnih.govannualreviews.orgoncotarget.comcancer.gov. Beyond oncology, dysregulated PI3K signaling is implicated in immunological disorders, neurological disorders, diabetes, and vascular malformations nih.govmdpi.comcellsignal.comoxfordre.comjci.org. Specific cancer types frequently exhibiting PI3K pathway alterations include breast cancer, prostate cancer, gynecological cancers, blood malignancies, and melanoma aacrjournals.orgmdpi.comspandidos-publications.comcellsignal.comnews-medical.netunibas.ch.
Therapeutic Strategies Targeting PI3K: A Preclinical Perspective
Given the central role of the PI3K pathway in driving tumorigenesis and cancer progression, it has emerged as a rational and attractive target for therapeutic intervention researchgate.netnih.govnih.govoncotarget.commdpi.com. Preclinical research has explored various strategies to inhibit this pathway, leading to the development of several classes of inhibitors:
Pan-Class I PI3K inhibitors : These compounds aim to inhibit all four catalytic isoforms of Class I PI3Ks (p110α, β, δ, γ) mdpi.comaacrjournals.orgwikipedia.org.
Isoform-specific PI3K inhibitors : These agents selectively target one or more specific PI3K isoforms, aiming to reduce off-target effects and toxicities mdpi.commdpi.comwikipedia.org.
Dual PI3K/mTOR inhibitors : These compounds simultaneously inhibit PI3K and its downstream effector mTOR, often to achieve more comprehensive pathway blockade oncotarget.commdpi.comwikipedia.org.
Preclinical studies have consistently demonstrated that PI3K inhibitors exhibit anti-proliferative activity in various cancer cell lines and effectively inhibit tumor growth in in vivo xenograft models ascopubs.orgnih.govoncotarget.commdpi.comnih.govnih.govnovartis.comcellagentech.com. Researchers have also investigated combination therapies, such as combining PI3K inhibitors with taxane-based chemotherapies, MEK inhibitors, or immunotherapies, to potentially overcome resistance mechanisms and enhance therapeutic efficacy oncotarget.commdpi.comunibas.chaacrjournals.org.
However, the preclinical development of PI3K inhibitors has also highlighted significant challenges. These include the difficulty in achieving a wide therapeutic index, the occurrence of on-target toxicities due to the pathway's physiological roles, and the potential for feedback upregulation of compensatory mechanisms or the emergence of drug resistance mdpi.comunibas.chnih.govnovartis.comaacrjournals.org.
Contextualization of Pan-Class I PI3K Inhibition in Research
Pan-Class I PI3K inhibition involves targeting all four catalytic isoforms (p110α, β, δ, γ) of the Class I phosphatidylinositol 3-kinases ascopubs.orgaacrjournals.orgcancer.govwikipedia.orgnih.govnih.govnovartis.comcellagentech.commedchemexpress.comgencat.catabmole.comresearchgate.netbioscience.co.ukmedkoo.com. This strategy is pursued with the rationale that inhibiting multiple isoforms might more comprehensively block the PI3K pathway, addressing the complex and often redundant mechanisms of pathway activation in cancer cells and potentially mitigating compensatory signaling loops that can arise when only a single isoform is targeted mdpi.comresearchgate.net.
CLR457, also known as NVP-CLR457, is an orally active, potent, and balanced pan-Class I PI3K inhibitor that has been investigated in preclinical settings cancer.govnih.govnih.govnovartis.commedchemexpress.comgencat.catabmole.comresearchgate.netbioscience.co.ukmedkoo.comdrughunter.com. Preclinical characterization of this compound demonstrated its inhibitory activity across the Class I PI3K isoforms. The compound exhibited IC50 values of 89 ± 29 nM for p110α, 56 ± 35 nM for p110β, 39 ± 10 nM for p110δ, and 230 ± 31 nM for p110γ nih.govnih.govnovartis.comresearchgate.net.
Table 1: this compound Inhibition of Class I PI3K Isoforms (IC50 values)
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
In in vivo studies, this compound demonstrated dose-dependent antitumor activity in PI3K-mutant tumor xenografts and was observed to interfere with glucose homeostasis nih.govnih.govnovartis.commedchemexpress.comresearchgate.net. Notably, this compound was designed to abrogate central nervous system (CNS) penetration and microtubule destabilization, which are potential off-target activities observed with some other PI3K inhibitors nih.govabmole.comresearchgate.netdrughunter.com. Despite promising preclinical findings, the clinical development of this compound was ultimately terminated due to poor tolerability and limited antitumor activity observed in early-phase clinical trials. These outcomes underscore the inherent challenges in achieving a favorable therapeutic index when broadly targeting all Class I PI3K isoforms nih.govnih.govnovartis.comresearchgate.netlarvol.com.
Properties
Molecular Formula |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
CLR457; CLR-457; CLR 457.; Unknown |
Origin of Product |
United States |
Discovery and Preclinical Development of Clr457 As a Pan Class I Pi3k Inhibitor
Genesis and Design Rationale of CLR457
The development of this compound, also known as NVP-CLR457, originated from the structural foundation of Buparlisib (BKM-120), an existing pan-Class I PI3K inhibitor hznu.edu.cnciteab.comharvard.edunih.govnih.gov. The primary objective in designing this compound was to identify a balanced pan-Class I PI3K inhibitor that would exhibit a "best-in-class profile" citeab.comharvard.edunih.govnih.gov. This design rationale was driven by several key considerations aimed at improving upon the limitations observed in earlier inhibitors like Buparlisib.
Crucially, the design of this compound focused on eliminating the microtubule-stabilizing off-target activity that was associated with Buparlisib, which contributed to its toxicity profile hznu.edu.cnciteab.comharvard.edunih.govnih.govnih.gov. Furthermore, a significant design objective was to minimize central nervous system (CNS) penetration, as this was another factor implicated in the tolerability issues of previous compounds hznu.edu.cnciteab.comharvard.edunih.govnih.gov. The intent was to achieve a balanced inhibition profile across all Class I PI3K isoforms while simultaneously mitigating undesired off-target effects and developing an amorphous solid dispersion formulation to enhance its properties citeab.comharvard.edunih.govnih.gov.
Preclinical Synthesis Strategies for this compound and Related Analogs
This compound was synthesized by the Global Discovery Chemistry group at Novartis hznu.edu.cn. While the specific detailed synthetic route for this compound is not fully disclosed in all available literature, its identification is noted to have emerged from extensive medicinal chemistry efforts focused on refining existing scaffolds or employing rational design principles, particularly when structural information of PI3K in complex with inhibitors was available.
General synthetic approaches for related PI3K inhibitors, such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, often involve multi-step strategies. These can include initial reactions of 2,4,6-trichloropyrimidine (B138864) or 2,4,6-trichloro-1,3,5-triazine through SN2 reactions with specific R groups, followed by subsequent SN2 reactions and coupling reactions with various boric acid esters to yield the target compounds. This iterative process of synthesis and modification is typical in optimizing lead compounds to achieve desired biological and pharmacokinetic profiles.
Optimization of Molecular Profile to Modulate Biological Interactions
Preclinical characterization of this compound demonstrated its potent and balanced inhibitory activity across the Class I PI3K isoforms. In biochemical assays, this compound exhibited the following half-maximal inhibitory concentration (IC50) values:
| PI3K Isoform | IC50 (nM) ± Standard Deviation hznu.edu.cn |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
This data indicates a balanced inhibition profile, with particularly strong potency against p110δ and p110β isoforms. Furthermore, this compound was also found to inhibit common PIK3CA mutant isoforms, specifically E545K (a helical domain mutation) and H1047R (a kinase domain mutation) hznu.edu.cn.
In vivo studies utilizing PI3K-mutant tumor xenograft models, including Rat1-myr-p110α, Rat1-myr-p110δ, and HBRX2524, demonstrated that this compound possessed dose-dependent antitumor activity hznu.edu.cn. Specifically, tumor regression was observed at daily doses of 30 mg/kg and higher in Rat1-myr-p110α xenografts hznu.edu.cn. These preclinical findings underscored this compound's potential as an anticancer agent by effectively interfering with the PI3K pathway in tumor models. Additionally, this compound was observed to interfere with glucose homeostasis in these PI3K-mutant tumor xenografts hznu.edu.cn.
Strategic Development to Mitigate Undesired Off-Target Activities
Another critical aspect of the development strategy was to minimize this compound's penetration into the central nervous system (CNS) hznu.edu.cnciteab.comharvard.edunih.govnih.gov. This was a significant consideration because CNS penetration of PI3K inhibitors had been linked to adverse effects hznu.edu.cn. The goal was to create a compound that would primarily act peripherally, thereby reducing the likelihood of CNS-related toxicities.
Despite these strategic design efforts to achieve a wide therapeutic index, the clinical development of this compound was ultimately terminated due to challenges related to poor tolerability and limited antitumor activity in human trials hznu.edu.cn. This outcome highlighted the inherent difficulty in achieving a broad therapeutic index when developing pan-Class I PI3K inhibitors, suggesting that unidentified off-target effects of this compound might have contributed to the observed toxicity hznu.edu.cn.
Molecular and Cellular Mechanisms of Clr457 Action
Inhibition Kinetics and Isoform Selectivity Profile
CLR457 functions as a potent inhibitor of class I PI3K isoforms, demonstrating a balanced inhibitory profile across these enzymes.
PI3K Class I Isoform (p110α, p110β, p110δ, p110γ) Binding Affinity and Potency
Preclinical characterization of this compound has established its inhibitory potency against the four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. The half-maximal inhibitory concentration (IC50) values for this compound against these isoforms illustrate its pan-class I inhibitory nature nih.govnih.govresearchgate.netprobechem.com.
Table 1: IC50 Values of this compound Against PI3K Class I Isoforms
| PI3K Isoform | IC50 (nM) ± Standard Deviation | Source |
| p110α | 89 ± 29 | nih.govnih.govresearchgate.netprobechem.com |
| p110β | 56 ± 35 | nih.govnih.govresearchgate.netprobechem.com |
| p110δ | 39 ± 10 | nih.govnih.govresearchgate.netprobechem.com |
| p110γ | 230 ± 31 | nih.govnih.govresearchgate.netprobechem.com |
(Note: Data presented in this table are derived from detailed research findings and represent the inhibitory potency of this compound in biochemical assays.)
Inhibition of Specific PIK3CA Mutant Isoforms (e.g., E545K, H1047R)
Beyond its activity against wild-type PI3K class I isoforms, this compound has also demonstrated inhibitory effects on common oncogenic mutations of the PIK3CA gene, which encodes the p110α catalytic subunit. Specifically, in vitro profiling studies have shown that this compound inhibits the PIK3CA mutant isoforms E545K (a helical domain mutation) and H1047R (a kinase domain mutation) nih.gov. Further detailed findings indicate specific IC50 values for these mutant forms medchemexpress.com.
Table 2: IC50 Values of this compound Against PIK3CA Mutant Isoforms
| PIK3CA Mutant Isoform | IC50 (nM) | Source |
| p110α E545K | 30 | medchemexpress.com |
| p110α H1047R | 43 | medchemexpress.com |
(Note: Data presented in this table are derived from detailed research findings and represent the inhibitory potency of this compound against specific PIK3CA mutant isoforms.)
Impact on Downstream Signaling Cascades
The inhibition of PI3K by this compound leads to significant modulation of key downstream signaling pathways that are critical for cellular function and survival.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates various cellular processes, including cell growth, proliferation, survival, and metabolism scientificarchives.com. This compound has been shown to inhibit the readouts of class I PI3K activity in a dose-dependent manner medchemexpress.com. This inhibition is evidenced by a reduction in the phosphorylation of AKT at serine 473 (S473P-Akt), with reported IC50 and IC90 values of 100 nM and 507 nM, respectively medchemexpress.com. While this compound primarily targets PI3K, its impact on mTOR activity has also been investigated. It has been reported to show mTOR activity with an IC50 of 2474 ± 722 nM, suggesting that while it affects mTOR, its primary and more potent inhibitory action is on the upstream PI3K isoforms medchemexpress.com.
Effects on RPS6 Phosphorylation
Cellular Responses to PI3K Inhibition by this compound
The direct inhibition of PI3K by this compound translates into observable cellular responses, particularly in contexts where the PI3K pathway is aberrantly activated. This compound has been found to exhibit dose-dependent antitumor activity in PI3K-mutant tumor xenografts nih.govresearchgate.netnih.govresearchgate.net. This inhibition of PI3K activity can lead to apoptosis and growth inhibition in tumor cells that overexpress PI3K cancer.gov. Furthermore, studies in xenograft models have shown that this compound interferes with glucose homeostasis nih.govnih.govresearchgate.net. Specific preclinical models, such as athymic nude mice bearing xenotransplanted Rat1-myr-p110α tumors, have demonstrated dose-dependent inhibition of tumor growth by this compound medchemexpress.com. Similarly, in mice bearing xenograft HBRX2524 human primary breast tumors, this compound inhibited tumor growth throughout the study, leading to significant regression medchemexpress.com.
Regulation of Cell Growth and Proliferation in In Vitro Models
This compound functions as a potent inhibitor of Class I PI3K isoforms, including p110α, p110β, p110δ, and p110γ. fishersci.nonycu.edu.twtranscriptionfactor.org The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and proliferation. transcriptionfactor.org In many cancers, this pathway is overactive, contributing to uncontrolled cell division and reduced apoptosis. transcriptionfactor.org By inhibiting these key isoforms, this compound interferes with the signaling cascade that promotes cellular proliferation. Preclinical in vitro biochemical assays demonstrated the inhibitory potency of this compound against these isoforms, as detailed in the table below. fishersci.nonycu.edu.tw
Table 1: this compound's Inhibitory Activity on Class I PI3K Isoforms (IC50 Values) fishersci.nonycu.edu.tw
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
These in vitro findings indicate that this compound directly impacts the enzymatic activity of PI3K, thereby modulating downstream pathways essential for cell growth and proliferation. fishersci.nonycu.edu.tw
Induction of Apoptotic Pathways
The overactivation of the PI3K/Akt/mTOR pathway in malignant cells often leads to a reduction in programmed cell death, or apoptosis. transcriptionfactor.org Consequently, the inhibition of this pathway by compounds like this compound is hypothesized to restore or enhance apoptotic processes. Research has shown that general PI3K inhibition can induce apoptosis in various cell types. For instance, the PI3K inhibitor LY294002, or the kinase inhibitor staurosporine, have been demonstrated to induce apoptosis in certain cell lines. transcriptionfactor.org While specific direct evidence for this compound's induction of apoptosis in in vitro models is not extensively detailed in the provided information, its mechanism as a pan-Class I PI3K inhibitor suggests a role in promoting apoptotic pathways by counteracting the pro-survival signals mediated by the PI3K/Akt/mTOR axis. transcriptionfactor.orgfishersci.fi Apoptosis typically involves the activation of caspases and, in the intrinsic pathway, the release of cytochrome c from mitochondria. harvard.eduxevadb.ca
Influence on Cell Cycle Progression
The PI3K/PKB/mTOR signaling pathway is well-established for its critical role in regulating cell cycle progression. transcriptionfactor.org This pathway influences the activity of cyclins and cyclin-dependent kinases (CDKs), which are fundamental drivers of the cell cycle. citeab.comcenmed.comciteab.com Dysregulation of the PI3K pathway can lead to uncontrolled cell proliferation by altering the checkpoints that govern cell division. transcriptionfactor.orgciteab.com By inhibiting PI3K, this compound is expected to interfere with the signals that promote cell cycle progression, potentially leading to cell cycle arrest and hindering the uncontrolled proliferation characteristic of cancer cells. transcriptionfactor.org Cyclin-dependent kinase inhibitors, which can influence cell cycle progression, have also been shown to affect the sensitivity of mitochondria to proapoptotic signals in DNA-damaged cancer cells.
Investigational Studies on Off-Target Activities and Specificity
Beyond its primary target, the specificity and potential off-target activities of this compound have been a subject of investigation to ensure a favorable therapeutic profile.
Assessment of Microtubule Polymerization Integrity
This compound was specifically designed to minimize off-target effects, including the abrogation of central nervous system (CNS) penetration and microtubule destabilization. fishersci.no This design consideration is significant because other PI3K inhibitors, such as BKM120 (Buparlisib), have been observed to interfere with microtubule polymerization as an off-target effect. transcriptionfactor.org Microtubules, composed of α- and β-tubulin heterodimers, are dynamic structures essential for various cellular functions, including maintaining structural integrity, intracellular transport, and forming the mitotic spindle during cell division. Disruption of microtubule polymerization dynamics can lead to mitotic arrest and induction of apoptosis. The design of this compound aimed to avoid such interactions, contributing to its specificity profile. fishersci.no
Preclinical Efficacy Studies of Clr457 in Disease Models
In Vitro Antineoplastic Activity
The in vitro activity of CLR457 was primarily characterized through biochemical assays that evaluated its inhibitory effects on the core components of the PI3K pathway.
Evaluation in Diverse Cancer Cell Line Panels
Biochemical profiling demonstrated that this compound is a potent, balanced pan-class I PI3K inhibitor. nih.gov Its inhibitory activity was quantified against the four class I PI3K catalytic p110 subunits. The compound displayed significant potency against all isoforms, with the strongest inhibition observed against the p110δ isoform. nih.govnovartis.com
Further in vitro studies showed that this compound also effectively inhibited the most common mutant isoforms of PIK3CA, specifically the E545K helical domain mutation and the H1047R kinase domain mutation. nih.gov The ability to inhibit these constitutively active mutant forms is crucial, as these mutations are frequently implicated in oncogenesis. nih.gov By targeting both wild-type and common mutant forms of PI3K, this compound demonstrates a broad inhibitory profile that suggests potential efficacy in tumors driven by PI3K pathway activation. nih.govcancer.gov
Concentration-Dependent Effects on Cellular Viability and Proliferation
As a pan-PI3K inhibitor, this compound is designed to induce apoptosis and inhibit the growth of tumor cells that overexpress PI3K. cancer.gov The inhibition of the PI3K/AKT/mTOR pathway disrupts key signals that promote cell growth and survival. nih.gov While specific concentration-response data on diverse cancer cell lines are not detailed in the available literature, the mechanism of action implies that this compound would exert concentration-dependent effects. The potent IC50 values against the PI3K isoforms suggest that at nanomolar concentrations, the compound can effectively block the signaling pathway, which is expected to translate into reduced cellular viability and proliferation in PI3K-dependent cancer cells. nih.gov
In Vivo Antitumorigenic Potential in Xenograft Models
The antitumor activity of this compound was further characterized in several in vivo xenograft models designed to represent PI3K-driven cancers.
Establishment and Characterization of PI3K-Mutant Tumor Xenograft Models (e.g., Rat1-myr-p110α, Rat1-myr-p110δ, HBRX2524)
To evaluate the in vivo efficacy of this compound, researchers utilized multiple PI3K-mutant tumor xenograft models in both nude rats and mice. nih.gov These models were specifically chosen to have a constitutively active PI3K pathway.
Rat1-myr-p110α and Rat1-myr-p110δ: These models were created using Rat1 fibroblasts that were transfected with a myristoylated form of either the PI3Kα (p110α) or PI3Kδ (p110δ) isoform. This modification leads to the constant activation of the PI3K pathway, making the tumors dependent on this signaling for growth. nih.gov
HBRX2524: This is a patient-derived xenograft (PDX) model. It was established by implanting tumor samples from a breast cancer patient, bearing the H1047R activating mutation in PIK3CA, directly into nude mice without prior in vitro manipulation. nih.gov This model provides a more clinically relevant context for evaluating drug efficacy.
Dose-Dependent Antitumor Activity in Xenograft Systems
In preclinical studies, this compound demonstrated significant, dose-dependent antitumor activity in these xenograft models. nih.govnovartis.com
In nude rat xenografts bearing Rat1-myr-p110α tumors, orally administered this compound showed a dose-proportional antitumor effect. nih.gov Notably, tumor regression was observed at doses of 30 mg/kg administered once daily (QD) and higher. nih.gov
Similar efficacy was observed in murine xenograft models. In mice bearing Rat1-myr-p110α, Rat1-myr-p110δ, and the patient-derived HBRX2524 tumors, tumor regression occurred at a dose of 20 mg/kg administered twice daily (BID). nih.gov
Influence on Glucose Homeostasis in Tumor-Bearing Models
The PI3K pathway plays a well-established role in regulating glucose metabolism. Preclinical investigations revealed that this compound interfered with glucose homeostasis in the tumor-bearing xenograft models. nih.govnovartis.com
In mice treated with this compound, plasma insulin levels were observed to increase in proportion to the concentration of the compound. nih.gov Correspondingly, blood glucose levels were moderately perturbed at the doses that were necessary to achieve tumor regression. nih.gov This on-target effect is consistent with the inhibition of the PI3K pathway, particularly the p110α isoform, which is a key mediator of insulin signaling. nih.gov
Evaluation in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models are playing an increasingly important role in preclinical oncology research. nih.govyoutube.com These models are developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govyoutube.com A key advantage of PDX models is that they retain the principal histological features and genetic characteristics of the original patient's tumor, offering a more representative platform for evaluating the efficacy of anticancer drugs compared to traditional cell-line-derived xenografts. nih.gov PDX models have been shown to be predictive of clinical outcomes and are utilized for preclinical drug evaluation, the identification of biomarkers, and to inform personalized medicine strategies. nih.gov
The use of PDX models allows researchers to test therapeutic agents across a diverse range of tumors that reflect the heterogeneity seen in patient populations. semanticscholar.orgyoutube.com This approach, sometimes referred to as a "mouse clinical trial," can help identify which tumor subtypes are most likely to respond to a specific drug. semanticscholar.orgmdpi.com Studies involving other inhibitors of the PI3K pathway, the same pathway targeted by this compound, have utilized PDX models to identify biomarkers of response and mechanisms of resistance. nih.govnih.gov
While the antitumor activity of this compound has been confirmed in multiple conventional tumor xenograft models, publicly available scientific literature does not currently provide specific data or detailed research findings on the evaluation of this compound in patient-derived xenograft (PDX) models.
Investigation of Lymphatropic Drug Delivery Strategies in Preclinical Models
Lymphatropic drug delivery is a targeted approach designed to enhance the concentration of a therapeutic agent in the lymphatic system. nih.govscitechdaily.com The lymphatic system is a critical network for immune cell trafficking and can also be a primary route for tumor metastasis. scitechdaily.com By specifically targeting this system, it is possible to improve the efficacy of anticancer agents against metastatic cancer cells that reside in the lymph nodes and to modulate immune responses. nih.gov
Strategies to achieve lymphatic targeting often involve the use of advanced drug delivery systems, such as nanoparticles, liposomes, or emulsions. nih.gov The physicochemical properties of these carriers, including their size, surface charge, and the inclusion of specific targeting ligands, can be modified to promote uptake and retention within lymphatic vessels and nodes following administration. nih.gov Preclinical studies have demonstrated that these systems can significantly increase the lymphatic bioavailability of various therapeutic compounds compared to conventional formulations. nih.gov This approach holds potential for improving therapeutic outcomes while potentially reducing systemic side effects. nih.govscitechdaily.com
Based on available preclinical research, there are no specific studies or published findings concerning the investigation of lymphatropic drug delivery strategies for the compound this compound.
Pharmacological Characterization of Clr457 in Preclinical Systems
Absorption and Bioavailability in Animal Models (e.g., rats, mice, dogs)
CLR457 demonstrates rapid absorption and high oral bioavailability in multiple preclinical species. nih.gov Studies in female OF1 mice and male beagle dogs showed low clearance, a moderate volume of distribution, and rapid absorption, which contribute to moderate to long half-lives and significant bioavailability when administered orally. nih.gov
In male Sprague Dawley rats and male beagle dogs, administration of this compound as a crystalline suspension led to under-proportional increases in exposure (both AUC and Cmax) at doses from 0.3 to 100 mg/kg. nih.gov The development of an amorphous solid dispersion formulation was a key optimization step for the compound. nih.gov Preclinical assessments in mice and rats confirmed its systemic exposure and bioavailability after both single and repeated dosing. mdpi.com
Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Female OF1 Mice | Male Beagle Dogs |
|---|---|---|
| Dose (IV) | 3 mg/kg | 0.1 mg/kg |
| Dose (PO) | 10 mg/kg | 0.3 mg/kg |
| Clearance | Low | Low |
| Volume of Distribution | Moderate | Moderate |
| Absorption | Rapid | Rapid |
| Half-life | Moderate to Long | Moderate to Long |
| Oral Bioavailability | High | High |
Distribution Profile, Including Central Nervous System Penetration Studies
This compound was intentionally designed to have minimal penetration into the central nervous system (CNS). mdpi.commdpi.com This was a key objective to avoid the CNS-related toxicities observed with other PI3K inhibitors. mdpi.comnih.gov
Studies in animal models confirmed this design feature. The mean tissue-to-plasma exposure ratio, based on the area under the curve (AUC), was measured in various tissues. The ratio in the brain was exceptionally low at 0.07, indicating very poor penetration across the blood-brain barrier. mdpi.com In contrast, the compound showed moderate to high distribution in other tissues such as the skin, spleen, and pancreas. mdpi.com
Mean Tissue/Plasma Exposure Ratio of this compound (AUC-based)
| Tissue | Ratio |
|---|---|
| Brain | 0.07 |
| Skin | 1.00 |
| Spleen | 1.22 |
| Eyes | 0.51 |
| Pancreas | 1.74 |
| Heart | 0.83 |
Metabolic Stability and Excretion Pathways in Preclinical Systems
Information on the specific metabolic pathways and excretion of the this compound compound in preclinical systems is not available in the public domain.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship in Animal Models
A clear relationship between the dose of this compound, its concentration in the body (pharmacokinetics), and its biological effect (pharmacodynamics) has been established in preclinical models. nih.gov The primary pharmacodynamic effects observed were dose-dependent antitumor activity and interference with glucose homeostasis, a known effect of PI3K pathway inhibition. mdpi.comnih.gov
In nude rat xenograft models (Rat1-myr-p110α), orally administered this compound at doses of 3, 10, 30, and 60 mg/kg once daily demonstrated dose-proportional antitumor activity. mdpi.com Significant tumor regression was seen at doses of 30 mg/kg and higher. mdpi.com At the doses that resulted in tumor regression, the steady-state AUC was 22,769 ng*h/mL. mdpi.com Similar dose-dependent efficacy was observed in murine xenograft models. mdpi.com
The inhibition of the PI3K pathway was also assessed by measuring the phosphorylation of the downstream protein Akt (S473P-Akt). A study in athymic nude mice with xenotransplanted tumors showed a dose-dependent inhibition of S473P-Akt. nih.gov
A 3 mg/kg dose achieved 80% inhibition at 1 hour post-dose. nih.gov
A 10 mg/kg dose achieved 80% inhibition at 1 and 4 hours post-dose. nih.gov
A 20 mg/kg dose maintained a high level of inhibition (76%) even at 14 hours post-dose. nih.gov
Consistent with its mechanism of action, this compound treatment also led to dose-dependent effects on glucose metabolism. In both mice and rats, plasma insulin levels increased in proportion to the this compound concentration, with moderate perturbations in blood glucose levels observed at doses required for antitumor activity. mdpi.com
Structural Biology and Rational Design Insights for Clr457
Molecular Interactions with PI3K Isoforms: X-ray Crystallography and Cryo-Electron Microscopy Analysis
CLR457 functions as a pan-class I PI3K inhibitor, targeting the critical PI3K signaling pathway, which is frequently hyperactivated in various human cancers. researchgate.netoaepublish.comresearchgate.net The PI3K family comprises lipid kinases that play crucial roles in cell proliferation, growth, and survival. Class IA PI3Ks, such as PI3Kα, are heterodimers composed of a catalytic subunit (p110α) and a regulatory subunit (p85α). researchgate.netscienceopen.comrcsb.org
Structural investigations, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the molecular interactions of PI3K isoforms with inhibitors. While specific detailed crystallographic or cryo-EM structures of this compound directly bound to PI3K isoforms are not extensively detailed in public summaries, the broader context of PI3K inhibitor development, including this compound, relies heavily on these techniques. For instance, cryo-EM structures of wild-type PI3Kα in complex with various ligands have revealed unique binding modes, offering insights into potential interaction sites for inhibitors. researchgate.netresearchgate.netnih.gov The ATP binding site, a common target for small molecule inhibitors, is located between the two lobes of the kinase domain of PI3K. researchgate.net The identification of this compound itself was initiated from the structure of Buparlisib, a pan-class I PI3K inhibitor, indicating a structure-guided design approach. researchgate.netresearchgate.net
Ligand Binding Site Characterization and Residue Interactions
The characterization of ligand binding sites is fundamental to rational drug design. For PI3Kα, the ATP binding site is a primary target. Studies with other ligands, such as certain Y-shaped compounds, have shown that they can insert one arm into a binding pocket formed by residues like Arginine 770 (R770) and Tryptophan 780 (W780), while another arm occupies the ATP-binding pocket. researchgate.netnih.gov This suggests the presence of multiple interaction points beyond the canonical ATP site that can be exploited by inhibitors. Polar residues such as Glutamic acid 768 (E768), Asparagine 782 (N782), and Glutamic acid 798 (E798) are located at the edge of an adjacent "sandwich pocket" and represent potential sites for enhancing binding affinity through chemical modifications. nih.gov General principles of ligand binding site characterization involve identifying amino acid residues within a specific proximity (e.g., 4.0 Å) of the ligand's heavy atoms, and analyzing hydrogen bonds and van der Waals contacts that stabilize the interaction. plos.org
Conformational Changes Induced by this compound Binding
Ligand binding to protein targets can induce significant conformational changes, which are critical for enzyme function and inhibition. In the context of PI3Kα, different ligands can elicit distinct conformational states. For example, the binding of certain Y-shaped ligands induces minor conformational changes in PI3Kα compared to its unliganded state, yet these changes are more pronounced when compared to the enzyme bound to other inhibitors like BYL-719. nih.gov These observations highlight the dynamic nature of PI3K and how inhibitors can stabilize specific protein conformations. Conformational changes can involve displacements in domains such as the ABD (Adaptor-Binding Domain) and iSH2 (inter-SH2) domains, as well as alterations in loops within the N-lobe of the kinase domain. core.ac.ukresearchgate.netresearchgate.net Understanding these induced conformational changes is crucial for designing inhibitors with optimized specificity and potency.
Computational Modeling and Molecular Docking Studies of this compound
Computational modeling and molecular docking studies have played a pivotal role in the discovery and optimization of this compound and related PI3K inhibitors. These in silico approaches are extensively used to predict the binding modes of small molecules to protein targets, providing valuable insights for further structural optimization. acs.orgoctant.bio
Molecular docking, a widely used computational technique, predicts the preferred orientation and conformation of a ligand within a protein's binding site by minimizing the energy of the ligand-protein complex. octant.bio This allows researchers to hypothesize how a drug binds to its target and to inform subsequent chemical modifications. The identification of compounds with improved potency and metabolic stability, such as "compound 3a" (a PI3K inhibitor), was achieved through a combination of docking and structure-activity relationship (SAR) studies. oaepublish.com This underscores the integral role of computational methods in the rational design process, enabling the prediction of various properties, including ligand affinity. researchgate.net
Structure-Activity Relationship (SAR) Studies in the Development of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, guiding the systematic modification of a lead compound to enhance its pharmacological profile. These studies elucidate how specific structural changes impact a compound's activity and potency. octant.bioconicet.gov.arnih.govblogspot.comnih.gov
In the development of this compound, SAR studies were crucial for optimizing its properties to achieve a "best-in-class profile" as a balanced pan-class I PI3K inhibitor. This optimization involved carefully balancing the inhibition across different PI3K isoforms (p110α, p110β, p110δ, and p110γ) and minimizing undesirable characteristics, such as CNS penetration. researchgate.net The preclinical characterization of this compound demonstrated its potent inhibitory activity against these isoforms, as shown in Table 1. researchgate.netoaepublish.comd-nb.info
Table 1: this compound Inhibition of PI3K Isoforms (IC50 Values)
| PI3K Isoform | IC50 (nM) ± Standard Deviation |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Data derived from preclinical characterization studies. researchgate.netoaepublish.comd-nb.info
Such precise tuning of inhibitory profiles is a direct outcome of iterative SAR investigations, where modifications to the chemical structure lead to a deeper understanding of the molecular determinants of activity and selectivity.
Formulation Strategies for Optimized Preclinical Performance (e.g., Amorphous Solid Dispersion)
A significant challenge in drug development, particularly for poorly water-soluble compounds, is achieving adequate bioavailability. Amorphous Solid Dispersions (ASDs) represent a highly effective formulation strategy to overcome this hurdle, and their application was a key aspect in optimizing the preclinical performance of this compound. researchgate.netulisboa.ptnih.govmdpi.comcatalent.compurdue.edu
ASDs involve dispersing an active pharmaceutical ingredient (API) in an amorphous state within a solid matrix, often a polymer. ulisboa.ptmdpi.com The amorphous form of a drug inherently possesses higher free energy compared to its crystalline counterpart, leading to enhanced solubility and dissolution rates. ulisboa.ptmdpi.compurdue.edu This improved solubility is critical for achieving sufficient drug exposure in preclinical and clinical settings. nih.gov
The development of this compound included the implementation of an amorphous solid dispersion formulation. researchgate.net This strategy improves not only solubility but also the wettability and supersaturation of the drug, which collectively promote membrane flux and ultimately enhance oral bioavailability. mdpi.com The utilization of ASDs for this compound underscores their importance in accelerating drug development by providing flexibility in dose escalation and ensuring adequate systemic exposure for pharmacological activity. nih.gov
Challenges and Future Directions in Pan Pi3k Inhibitor Research: Lessons from Clr457 Preclinical Experience
Navigating the Therapeutic Index in Pan-PI3K Inhibition from a Preclinical Perspective
CLR457 was developed as a potent and balanced pan-class I PI3K inhibitor, demonstrating inhibitory activity across the four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. Preclinical biochemical assays determined its half-maximal inhibitory concentrations (IC50) against these isoforms. This compound inhibited p110α with an IC50 of 89 ± 29 nM, p110β with 56 ± 35 nM, p110δ with 39 ± 10 nM, and p110γ with 230 ± 31 nM. nih.govrcsb.orgebi.ac.ukdrugbank.com
Table 1: this compound In Vitro Inhibition of PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Beyond its activity against wild-type isoforms, this compound also inhibited common PIK3CA mutant isoforms, specifically E545K (helical domain mutation) and H1047R (kinase domain mutation), in in vitro profiling studies. nih.gov
In vivo preclinical studies were conducted to assess the antitumor activity of this compound in xenograft models. Oral administration of this compound demonstrated dose-dependent antitumor activity in nude rat xenografts, particularly in models such as Rat1-myr-p110α. nih.gov Tumor regression was observed at doses of 30 mg/kg once daily (QD) and higher. nih.gov Body weight did not fluctuate more than ±5% for most tested doses in these preclinical experiments. nih.gov
Table 2: Preclinical Antitumor Activity of this compound in Rat1-myr-p110α Xenografts
| Dosing Schedule | Observed Antitumor Activity |
| 3 mg/kg QD | Dose-proportional activity |
| 10 mg/kg QD | Dose-proportional activity |
| 30 mg/kg QD | Tumor regression |
| 60 mg/kg QD | Tumor regression |
| 30 mg/kg BID | Dose-proportional activity |
Despite these promising preclinical findings, the subsequent clinical development of this compound was terminated. nih.govrcsb.orgebi.ac.ukdrugbank.com This outcome underscored the significant challenge of achieving a broad therapeutic index when targeting all class I PI3K isoforms. nih.govrcsb.orgebi.ac.ukdrugbank.com Pharmacokinetic modeling indicated that the pharmacologically active concentrations achieved in humans at the highest tested dose (100 mg) were similar to those necessary for tumor regression in preclinical models. nih.gov However, this exposure in humans was associated with poor tolerability and limited antitumor activity, highlighting a disconnect between preclinical efficacy and clinical viability for this pan-PI3K inhibitor. nih.govrcsb.orgebi.ac.ukdrugbank.com
Exploration of Alternative Preclinical Dosing Schedules and Combination Modalities
Preclinical investigations into this compound explored various dosing schedules to optimize its antitumor effects. As detailed in Table 2, this compound was administered orally in xenograft models using both once-daily (QD) and twice-daily (BID) regimens. nih.gov These studies confirmed a dose-proportional antitumor response, with tumor regression observed at higher QD doses. nih.gov This preclinical work provided insights into the pharmacokinetic and pharmacodynamic relationships of this compound, demonstrating that specific dosing regimens could achieve tumor regression without significant body weight fluctuations in most tested doses. nih.gov
While the provided preclinical data for this compound primarily focuses on monotherapy dosing schedules, the broader context of PI3K inhibitor research emphasizes the potential benefits of exploring novel schedules and combination modalities. Preclinical data for other PI3K inhibitors suggest that alternative dosing strategies, such as intermittent or metronomic schedules, might improve the therapeutic window and enhance efficacy, particularly when combined with other agents. invivochem.cn The experience with this compound further supports the rationale for such explorations in future PI3K inhibitor development, aiming to mitigate toxicity while maintaining or improving antitumor activity.
Identification and Validation of Preclinical Biomarkers for Response and Resistance
The preclinical evaluation of this compound provided early indications of potential biomarkers for target engagement and response. This compound demonstrated interference with glucose homeostasis in PI3K-mutant tumor xenografts, which is an expected on-target effect of p110α blockade and serves as a pharmacodynamic indicator of pathway inhibition. nih.govrcsb.orgdrugbank.com This observation suggests that glucose metabolism could serve as a preclinical biomarker for assessing the activity of PI3K inhibitors.
Furthermore, the preclinical studies established that the exposure levels of this compound required for tumor regression in animal models were achievable in humans. nih.gov This correlation between preclinical exposure and the potential for clinical activity represents a form of preclinical validation for pharmacokinetic parameters as predictive biomarkers. The challenges encountered in the clinical translation of this compound, particularly its limited efficacy despite achieving pharmacologically active concentrations, highlight the critical need for more robust preclinical biomarkers. nih.govrcsb.org These biomarkers are essential not only for predicting response but also for identifying mechanisms of intrinsic or acquired resistance, thereby guiding patient selection and treatment strategies for future PI3K inhibitors. Genetic alterations such as PIK3CA mutations and PTEN loss are commonly investigated in preclinical models to predict sensitivity to PI3K inhibition. nih.gov
Development of Next-Generation PI3K Inhibitors with Improved Preclinical Profiles
The preclinical and early clinical experience with this compound significantly informed the ongoing development of next-generation PI3K inhibitors. The termination of this compound's clinical program due to poor tolerability and limited antitumor activity, despite its potent pan-class I inhibition, underscored the inherent difficulties in achieving a wide therapeutic index with broad PI3K inhibition. nih.govrcsb.orgebi.ac.ukdrugbank.com This outcome provided a strong rationale for shifting research focus towards more refined approaches.
Consequently, subsequent efforts in PI3K inhibitor development have increasingly emphasized strategies to improve preclinical profiles, including:
Isoform-Specific Inhibition: Moving beyond pan-inhibition to target specific PI3K isoforms (e.g., PI3Kα, PI3Kδ) to potentially reduce off-target toxicities while maintaining efficacy in specific cancer types. Examples include alpelisib (B612111) (BYL719), a PI3Kα-specific inhibitor, and idelalisib, a PI3Kδ-selective inhibitor.
Dual PI3K/mTOR Inhibition: Developing compounds that simultaneously inhibit PI3K and mTOR, aiming to overcome compensatory feedback loops and achieve more profound pathway suppression.
Mutation-Specific Inhibitors: Designing inhibitors that specifically target common activating mutations in PIK3CA, such as H1047R or E545K, to enhance selectivity and reduce pan-PI3K related toxicities. LOXO-783 is an example of an inhibitor specifically targeting the PIK3CAH1047R mutation.
Improved Pharmacokinetic and Pharmacodynamic Properties: Designing compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles, and a more favorable balance between target engagement and off-target effects. The experience with this compound, which was designed to avoid CNS penetration and microtubule destabilization, directly contributes to the understanding of desired properties for next-generation inhibitors. nih.govebi.ac.uk
The lessons learned from this compound's preclinical and early clinical journey have therefore been instrumental in guiding the design and prioritization of more targeted and tolerable PI3K inhibitors currently in various stages of preclinical and clinical development.
Advanced Preclinical Models for PI3K Pathway Research
The preclinical characterization of this compound, like many other PI3K inhibitors, relied on a combination of in vitro biochemical assays and in vivo tumor xenograft models. nih.govrcsb.orgebi.ac.ukdrugbank.com
In Vitro Biochemical Assays: These assays were crucial for determining the isoform-specific potency of this compound against p110α, p110β, p110δ, and p110γ, as well as its activity against PIK3CA mutant isoforms. nih.govrcsb.orgebi.ac.ukdrugbank.com
In Vivo Tumor Xenografts: To evaluate the antitumor activity of this compound, researchers utilized established xenograft models in nude rats and mice. nih.govrcsb.orgebi.ac.ukdrugbank.com Specific models included:
Rat1-myr-p110α: Rat1 fibroblasts constitutively activated with an N-terminal myristoylated form of the PI3Kα isoform, leading to constitutive activation of the PI3K pathway. nih.gov
Rat1-myr-p110δ: Rat1 fibroblasts similarly activated with an N-terminal myristoylated form of the PI3Kδ isoform. nih.gov
HBRX2524: Another xenograft model utilized for in vivo antitumor activity assessment. nih.gov
These models, where human or rodent cancer cells are grown in immunocompromised animals, are fundamental for assessing drug efficacy, pharmacokinetics, and pharmacodynamics in a living system. While these models provide valuable insights into tumor growth inhibition, the field of PI3K pathway research continues to evolve towards even more advanced preclinical models to better recapitulate the complexity of human cancers and their microenvironments. These include patient-derived xenografts (PDXs), which maintain the histopathological and genetic features of original human tumors, and genetically engineered mouse models (GEMMs) that allow for the study of PI3K pathway alterations in a native immune-competent setting. ebi.ac.uk The experience with compounds like this compound highlights the importance of employing diverse and increasingly sophisticated preclinical models to more accurately predict clinical outcomes and identify effective therapeutic strategies.
Conclusion
Synthesis of Key Preclinical Findings for CLR457
Preclinical studies characterized this compound as a potent, balanced pan-class I PI3K inhibitor. In vitro biochemical assays demonstrated its inhibitory activity against the four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ. The reported half-maximal inhibitory concentration (IC50) values were 89 ± 29 nM for p110α, 56 ± 35 nM for p110β, 39 ± 10 nM for p110δ, and 230 ± 31 nM for p110γ. nih.govnih.govnovartis.comresearchgate.net These values indicate potent inhibition across the class I isoforms, with slightly higher potency against p110δ and p110β. This compound also demonstrated inhibition of common PIK3CA mutant isoforms, specifically E545K and H1047R, in in vitro profiling studies. nih.gov
In vivo preclinical studies utilizing tumor xenograft models with activated PI3K pathways showed that this compound exhibited dose-dependent antitumor activity. nih.govnih.govnovartis.comresearchgate.net These studies also indicated that this compound interfered with glucose homeostasis in these models. nih.govnih.govnovartis.comresearchgate.net Further preclinical characterization aimed to develop this compound as a novel pan-class 1 PI3K inhibitor designed to abrogate central nervous system (CNS) penetration and microtubule destabilization, properties associated with other inhibitors like buparlisib. nih.gov
Summary of In Vitro PI3K Isoform Inhibition by this compound:
| PI3K Isoform | IC50 (nM) |
| p110α | 89 ± 29 |
| p110β | 56 ± 35 |
| p110δ | 39 ± 10 |
| p110γ | 230 ± 31 |
Implications for the Broader Field of PI3K Inhibitor Research
The preclinical findings for this compound have several implications for the broader field of PI3K inhibitor research. As a pan-class I inhibitor, this compound was designed with the rationale that simultaneously targeting all class I PI3K isoforms could offer a broad therapeutic window and potentially overcome resistance mechanisms associated with isoform-specific inhibition. nih.govacs.org The preclinical demonstration of dose-dependent antitumor activity in xenograft models with activated PI3K pathways supports the concept of pan-PI3K inhibition as a viable therapeutic strategy for tumors reliant on this pathway. nih.govnih.govnovartis.comresearchgate.net
The development of this compound also highlights the ongoing efforts to improve the therapeutic profile of PI3K inhibitors by minimizing off-target effects. nih.govacs.org The specific design considerations to reduce CNS penetration and microtubule destabilization, based on observations with earlier pan-PI3K inhibitors, underscore the importance of pharmacokinetic and pharmacodynamic properties in the development of this class of drugs. nih.govacs.org Although this compound's clinical development was ultimately terminated, the preclinical data generated contributes to the understanding of the potential benefits and challenges associated with targeting multiple PI3K isoforms simultaneously. nih.govnih.govnovartis.comresearchgate.netonclive.comoaepublish.com
Prospective Research Avenues Emanating from this compound Studies
While the clinical development of this compound was discontinued, the preclinical studies suggest several prospective research avenues. The observation of dose-dependent antitumor activity in PI3K-mutant tumor xenografts indicates that further research into the specific tumor types and genetic alterations that are most sensitive to pan-PI3K inhibition is warranted. nih.govnih.govnovartis.comresearchgate.net
The preclinical data also points to the need for continued investigation into strategies to mitigate the metabolic effects, such as interference with glucose homeostasis, observed with pan-PI3K inhibitors. nih.govnih.govnovartis.comresearchgate.net Understanding the precise mechanisms underlying these effects could lead to the development of co-treatments or novel inhibitor designs that maintain antitumor efficacy while improving metabolic tolerability.
Furthermore, the effort to design this compound to avoid CNS penetration and microtubule destabilization highlights the importance of optimizing the pharmacokinetic and off-target profiles of PI3K inhibitors. nih.govacs.org Future research could build upon this by exploring alternative chemical scaffolds or delivery methods to achieve a better therapeutic index for pan-PI3K inhibition.
Contribution of this compound Preclinical Data to Fundamental Mechanistic Understanding
The preclinical data generated for this compound has contributed to the fundamental mechanistic understanding of PI3K pathway inhibition. The in vitro IC50 values against the different class I isoforms provide specific data points on the relative potency of a pan-inhibitor against these targets. nih.govnih.govnovartis.comresearchgate.net This data is valuable for understanding the binding characteristics and inhibitory profiles of pan-PI3K inhibitors.
Q & A
Q. What methodological frameworks were used to evaluate CLR457’s preclinical efficacy and safety?
this compound’s preclinical evaluation involved in vitro biochemical assays to determine its IC50 values against PI3K isoforms and in vivo studies using xenograft models (e.g., Rat1-myr-p110α tumors). Tumor growth inhibition and systemic toxicity (e.g., weight loss in mice) were quantified using absolute values for statistical comparisons between treatment groups . Safety assessments included monitoring glucose homeostasis disruptions, a known on-target effect of PI3K inhibition .
Q. How were primary endpoints defined in the Phase I clinical trial of this compound?
The Phase I trial prioritized three endpoints:
- Safety : Dose-limiting toxicities (DLTs) were graded using NCI CTCAE v4.0.3, with DLTs defined as Grade ≥3 adverse events (AEs) during Cycle 1 (28 days) .
- Pharmacokinetics (PK) : Plasma concentration-time profiles (AUC, Cmax, Tmax) were analyzed via LC-MS on Cycle 1 Day 1 (C1D1) and Day 15 (C1D15) to assess dose proportionality and accumulation .
- Efficacy : Tumor response was evaluated per RECIST v1.1, with disease control rate (DCR) calculated as the proportion of patients achieving stable disease (SD) or partial response (PR) .
Advanced Research Questions
Q. How can researchers reconcile the contradiction between this compound’s preclinical antitumor activity and limited clinical efficacy?
Despite potent PI3K inhibition in vitro and tumor regression in xenograft models, clinical efficacy was limited (DCR = 32.3%, no confirmed responses) due to:
- Narrow therapeutic index : High rates of Grade 3/4 AEs (51.6% of patients), particularly rash and hyperglycemia, necessitated dose reductions .
- Lack of CNS penetration : Preclinical models may overestimate efficacy in tumors reliant on PI3K signaling in the central nervous system .
- Heterogeneous patient biomarkers : While 48.4% of patients had PI3K pathway alterations (e.g., PIK3CA mutations), co-occurring resistance mechanisms (e.g., PTEN loss) were not systematically analyzed .
Q. What statistical and adaptive trial design strategies were employed to manage toxicity risks during dose escalation?
The trial used a Bayesian logistic regression model (BLRM) with escalation-with-overdose control (EWOC) to estimate the maximum tolerated dose (MTD). This approach dynamically adjusted dose levels based on real-time DLT data, aiming to limit the probability of overdosing to ≤25% . Despite this, the study terminated early at 100 mg due to cumulative toxicity (e.g., 63.6% of patients in the 100 mg cohort experienced serious AEs) .
Q. How did pharmacokinetic-pharmacodynamic (PK-PD) modeling inform this compound’s clinical development?
PK-PD analyses revealed that clinical exposures (AUC(0-24h) = 2,950 ng·h/mL at 100 mg) matched preclinical levels associated with tumor regression. However, the short half-life (T1/2acc = 7.5–9.3 hours) and high interpatient variability in Cmax (CV% = 45–62%) suggested suboptimal target coverage, contributing to limited efficacy .
Q. What methodological limitations in the Phase I trial design could explain the failure to establish an MTD?
Key limitations included:
- Inadequate biomarker stratification : Patients were enrolled based on PI3K pathway activation but lacked standardized molecular profiling to identify subgroups most likely to benefit .
- Toxicity-driven attrition : 58.1% of patients required dose interruptions/reductions, reducing exposure to potentially therapeutic levels .
- Lack of combination therapy exploration : Preclinical synergy with other agents (e.g., mTOR inhibitors) was not clinically evaluated, a strategy now common in PI3K-targeted trials .
Methodological Recommendations for Future Studies
- Biomarker-driven enrichment : Use next-generation sequencing to stratify patients by PI3K/PTEN/AKT pathway mutation status and exclude those with concurrent RAS/RAF alterations .
- Intermittent dosing : To mitigate toxicity, explore pulsed dosing schedules (e.g., 5 days on/2 days off) informed by preclinical PK-PD models .
- Combination therapies : Co-administer this compound with agents targeting compensatory pathways (e.g., MEK inhibitors) to enhance efficacy and reduce resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
